molecular formula C18H13ClN4O2S B14228784 4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide

Cat. No.: B14228784
M. Wt: 384.8 g/mol
InChI Key: GGLQSQJTARVRJX-UHFFFAOYSA-N
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Description

4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is a complex organic compound that features a sulfonamide group attached to a phenyl ring, which is further substituted with an imidazo[1,2-a]pyrimidine moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities and its role as a building block in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide typically involves multi-step reactions. One common approach includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium on carbon (Pd/C) and reagents like sodium hydride (NaH) are often employed to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, and other strong oxidizing agents.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Sulfonyl chlorides, alkyl halides, and other electrophiles.

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different pharmacological properties .

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazo[1,2-a]pyrimidine moiety is known to bind to active sites of enzymes, inhibiting their activity and thereby exerting its pharmacological effects . The sulfonamide group also plays a crucial role in enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzenesulfonamide is unique due to the presence of the sulfonamide group, which enhances its solubility and bioavailability. Additionally, the specific substitution pattern on the phenyl ring contributes to its distinct pharmacological profile .

Properties

Molecular Formula

C18H13ClN4O2S

Molecular Weight

384.8 g/mol

IUPAC Name

4-chloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzenesulfonamide

InChI

InChI=1S/C18H13ClN4O2S/c19-14-4-8-16(9-5-14)26(24,25)22-15-6-2-13(3-7-15)17-12-23-11-1-10-20-18(23)21-17/h1-12,22H

InChI Key

GGLQSQJTARVRJX-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2N=C1)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl

Origin of Product

United States

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